molecular formula C15H21BrN2O2 B2750010 Tert-butyl N-(7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)carbamate CAS No. 2193067-26-2

Tert-butyl N-(7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)carbamate

Cat. No.: B2750010
CAS No.: 2193067-26-2
M. Wt: 341.249
InChI Key: COMLCYYMCXKAQT-UHFFFAOYSA-N
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Description

Tert-butyl N-(7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)carbamate is a chemical compound with the molecular formula C15H21BrN2O2 and a molecular weight of 341.25 g/mol This compound is characterized by the presence of a tert-butyl carbamate group attached to a 7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)carbamate typically involves the reaction of 7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzazepine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: The benzazepine ring can be reduced to form more saturated derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction Reactions: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents like tetrahydrofuran (THF) are common methods.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzazepine derivatives, while oxidation and reduction reactions can lead to the formation of hydroxylated or fully reduced benzazepine compounds .

Scientific Research Applications

Tert-butyl N-(7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-(7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)carbamate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzazepine moiety. The carbamate group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-(7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)carbamate is unique due to its specific benzazepine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

tert-butyl N-(7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-12-6-4-10-8-11(16)5-7-13(10)17-9-12/h5,7-8,12,17H,4,6,9H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COMLCYYMCXKAQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=C(C=CC(=C2)Br)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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